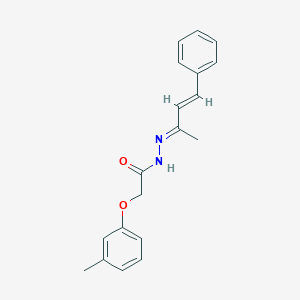![molecular formula C23H16Cl2N2O3 B11982125 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 302914-20-1](/img/structure/B11982125.png)
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, dichloro substitutions, and a dihydropyrazolo[1,5-C][1,3]benzoxazine core
Preparation Methods
The synthesis of 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.
Introduction of Dichloro Substitutions: The dichloro groups are introduced through halogenation reactions, often using reagents like N-bromosuccinimide (NBS) for bromination followed by substitution with chlorine.
Construction of the Dihydropyrazolo[1,5-C][1,3]benzoxazine Core: This step involves cyclization reactions, often catalyzed by palladium (Pd) catalysts in the presence of bases like cesium carbonate (Cs2CO3) and solvents such as toluene.
Chemical Reactions Analysis
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of dihydro derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cell lines.
Biological Studies: The compound’s ability to induce cell cycle arrest and apoptosis makes it a valuable tool for studying cellular mechanisms and pathways.
Industrial Applications: Its unique structure and reactivity profile make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of benzodioxole and dichloro substitutions. Similar compounds include:
1,3-Benzodioxole: A simpler structure with bioactive properties, often used in pesticides and pharmaceuticals.
Indole-based Antitubulin Agents: Compounds with similar mechanisms of action but different structural motifs.
Methylenedioxyphenyl Derivatives: Compounds containing the methylenedioxyphenyl group, known for their bioactivity.
Properties
CAS No. |
302914-20-1 |
|---|---|
Molecular Formula |
C23H16Cl2N2O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-15-9-16-19-11-18(13-4-2-1-3-5-13)26-27(19)23(30-22(16)17(25)10-15)14-6-7-20-21(8-14)29-12-28-20/h1-10,19,23H,11-12H2 |
InChI Key |
MMVXZRVACCTCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B11982045.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11982046.png)
![1-[(4-Bromophenyl)amino]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11982051.png)

![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11982058.png)


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11982078.png)
![1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone](/img/structure/B11982083.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11982089.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11982111.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11982116.png)

